
3-methyl-4-(1H-tetrazol-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-4-(1H-tetrazol-1-yl)aniline is a biochemical compound that is used for proteomics research . It has a molecular weight of 175.19 and a molecular formula of C8H9N5 .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrazole ring attached to an aniline group with a methyl group on the third position .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It has a melting point of 135-137° C and a predicted boiling point of 380.37° C at 760 mmHg. Its density is predicted to be 1.4 g/cm3, and it has a refractive index of n20D 1.72 .Applications De Recherche Scientifique
Electroluminescent Properties and OLED Applications
- The synthesis of tetradentate bis-cyclometalated platinum complexes using derivatives of aniline, including those similar to 3-methyl-4-(1H-tetrazol-1-yl)aniline, revealed their potential in electroluminescent applications. These complexes demonstrated significant photophysical properties, covering a wide emission spectrum from blue to red, and showed excellent performance in organic light-emitting diode (OLED) devices (Vezzu et al., 2010).
Synthesis and Structure Studies in Organic Chemistry
- Research involving the synthesis of 3-aryl-1-(tetrazol-5′-yl)triazenes, which are structurally related to this compound, has provided insights into the orientation of ambident methylation reactions and the structural analysis of these compounds (Butler et al., 1984).
Catalytic and Electrocatalytic Applications
- A study on the electrosynthesis of polyaniline in ionic liquids showcased the significant electrocatalytic activity of aniline derivatives, including those similar to this compound, for redox reactions of various organic compounds (Qi et al., 2006).
Chemical Reactivity and Corrosion Inhibition
- Theoretical studies of bipyrazole derivatives, related to this compound, have been conducted to understand their potential as corrosion inhibitors. The research focused on elucidating their inhibition efficiencies and reactive sites (Wang et al., 2006).
Synthesis of Novel Organic Compounds
- Research on the synthesis of new organic compounds, such as N-arylated amines, involved the use of aniline derivatives. These studies contribute to the broader understanding of the chemical properties and potential applications of compounds like this compound (Zheng & Wang, 2019).
Antimicrobial Activity and Biological Imaging
- A study on pyrazol-4-yl- and 2H-chromene-based substituted anilines, structurally similar to this compound, reported their synthesis and potential applications in biological imaging and as antimicrobial agents (Banoji et al., 2022).
Mécanisme D'action
Target of Action
Similar compounds with a 1,2,3-triazole ring system have been reported to exhibit a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .
Mode of Action
Compounds with a similar structure have been reported to interact with various biological targets, leading to changes in cellular processes .
Result of Action
Similar compounds have been reported to exhibit various biological activities, suggesting that this compound may also have significant effects at the molecular and cellular level .
Propriétés
IUPAC Name |
3-methyl-4-(tetrazol-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-6-4-7(9)2-3-8(6)13-5-10-11-12-13/h2-5H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVSIXSYXPJJEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
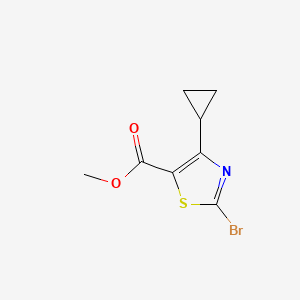
![7-cycloheptyl-6-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2863199.png)

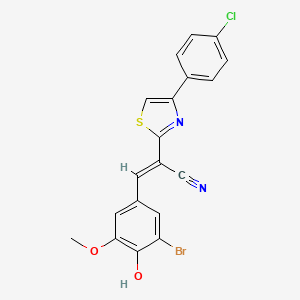
![N-{6-methyl-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2863203.png)

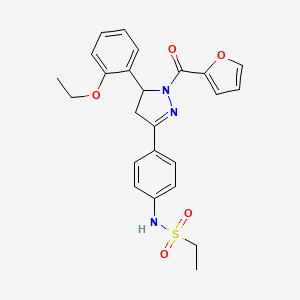
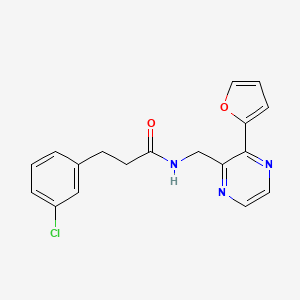
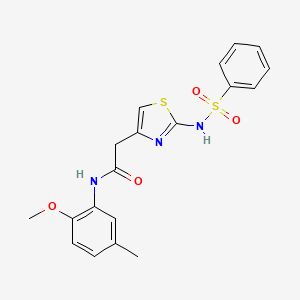
![6-(5-Fluorosulfonyloxypyridine-3-carbonyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine](/img/structure/B2863213.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-ethylsulfonylbenzamide](/img/structure/B2863216.png)
![N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)oxazol-2-yl)benzamide](/img/structure/B2863218.png)
![4-[1-(2-Hydroxy-3,4-dimethylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2863219.png)
![3-cyclopropyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2863220.png)
